2,6-Difluoro-3-hydroxymethylphenylboronic acid
Overview
Description
2,6-Difluoro-3-hydroxymethylphenylboronic acid is an organoboron compound with the molecular formula C7H7BF2O3 and a molecular weight of 187.936 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a boronic acid moiety attached to a benzene ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2,6-Difluoro-3-hydroxymethylphenylboronic acid typically involves the reaction of 2,6-difluorobenzyl alcohol with a boronic acid derivative under specific conditions . One common method includes the use of palladium-catalyzed borylation reactions, where the benzyl alcohol is treated with a boronic acid reagent in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,6-Difluoro-3-hydroxymethylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
2,6-Difluoro-3-hydroxymethylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-hydroxymethylphenylboronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles . This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where the boronic acid moiety undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
2,6-Difluoro-3-hydroxymethylphenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the fluorine and hydroxymethyl substituents, making it less reactive in certain reactions.
2,6-Difluorophenylboronic acid: Similar in structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
3-Hydroxymethylphenylboronic acid: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.
The presence of both fluorine atoms and a hydroxymethyl group in this compound makes it unique and versatile for various applications in organic synthesis and beyond .
Properties
IUPAC Name |
[2,6-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2,11-13H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBNWMMMTLOPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)CO)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204550 | |
Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-29-4 | |
Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2,6-difluoro-3-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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